

Spectroscopic data of N,N-Dimethylpropionamide (IR, NMR, MS)

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Compound of Interest

Compound Name: *N,N-Dimethylpropionamide*

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An In-depth Technical Guide to the Spectroscopic Data of **N,N-Dimethylpropionamide**

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethylpropionamide** (CAS No: 758-96-3), a widely used amide solvent.[\[1\]](#)[\[2\]](#) The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

N,N-Dimethylpropionamide is a tertiary amide with the chemical formula C₅H₁₁NO.[\[1\]](#)[\[3\]](#)

- IUPAC Name: N,N-dimethylpropanamide[\[4\]](#)[\[5\]](#)
- Molecular Weight: 101.15 g/mol [\[1\]](#)[\[4\]](#)
- Appearance: Liquid[\[2\]](#)
- Boiling Point: 174-175 °C[\[2\]](#)
- Density: 0.92 g/mL at 25 °C[\[2\]](#)

Spectroscopic Data

The following sections present the key spectroscopic data for **N,N-Dimethylpropionamide** in a structured format.

Infrared (IR) Spectroscopy

The IR spectrum of **N,N-Dimethylpropionamide** is characterized by strong absorptions corresponding to the carbonyl and alkyl groups. The amide I band (C=O stretch) is a prominent feature.[6]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2975	Strong	C-H (sp ³) Asymmetric Stretch
~2935	Medium	C-H (sp ³) Symmetric Stretch
~1645	Very Strong	C=O Stretch (Amide I Band)
~1460	Medium	C-H Bend (CH ₂)
~1380	Medium	C-H Bend (CH ₃)
~1260	Strong	C-N Stretch

Note: The exact peak positions can vary slightly depending on the experimental conditions (e.g., neat, in solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows distinct signals for the ethyl and N-methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~2.94	Singlet	3H	N/A	N-CH ₃ (syn to C=O)
~2.87	Singlet	3H	N/A	N-CH ₃ (anti to C=O)
~2.25	Quartet	2H	~7.4	-CH ₂ -
~1.08	Triplet	3H	~7.4	-CH ₃

Note: The two N-methyl groups are non-equivalent due to restricted rotation around the C-N amide bond, resulting in two separate singlets.

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.

Chemical Shift (δ , ppm)	Assignment
~173.5	C=O (Carbonyl)
~37.5	N-CH ₃ (syn to C=O)
~35.0	N-CH ₃ (anti to C=O)
~26.5	-CH ₂ -
~10.5	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is presented below.

m/z	Relative Intensity (%)	Proposed Fragment Ion
101	~25%	$[\text{C}_5\text{H}_{11}\text{NO}]^+$ (Molecular Ion, M ⁺)
72	~100% (Base Peak)	$[\text{CH}_3\text{CH}_2\text{CON}(\text{CH}_3)]^+$
57	~20%	$[\text{CH}_3\text{CH}_2\text{CO}]^+$
44	~30%	$[\text{CON}(\text{CH}_3)]^+$ or $[\text{H}_2\text{C}=\text{N}(\text{CH}_3)_2]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

- Technique: Attenuated Total Reflectance (ATR) or as a neat thin film.[\[7\]](#)
- Sample Preparation: For ATR, a small drop of liquid **N,N-Dimethylpropionamide** is placed directly onto the ATR crystal (e.g., ZnSe or diamond). For a neat sample, a drop is placed between two IR-transparent salt plates (e.g., KBr, NaCl).[\[7\]](#)[\[8\]](#)
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[\[7\]](#)
- Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal or empty beam path is recorded first and subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Approximately 5-25 mg of **N,N-Dimethylpropionamide** is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean 5 mm NMR tube. [\[9\]](#)[\[10\]](#)[\[11\]](#) A small amount of an internal standard like Tetramethylsilane (TMS) may be

added for chemical shift referencing ($\delta = 0.00$ ppm).[10] The solution must be homogeneous and free of solid particles.[9][11]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[10]
- Data Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[10]
 - Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).[10]
 - Acquisition: A standard 1D pulse sequence is used. For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, which is less sensitive, more scans and a longer relaxation delay are typically required.[9][12]

Mass Spectrometry (MS) Protocol

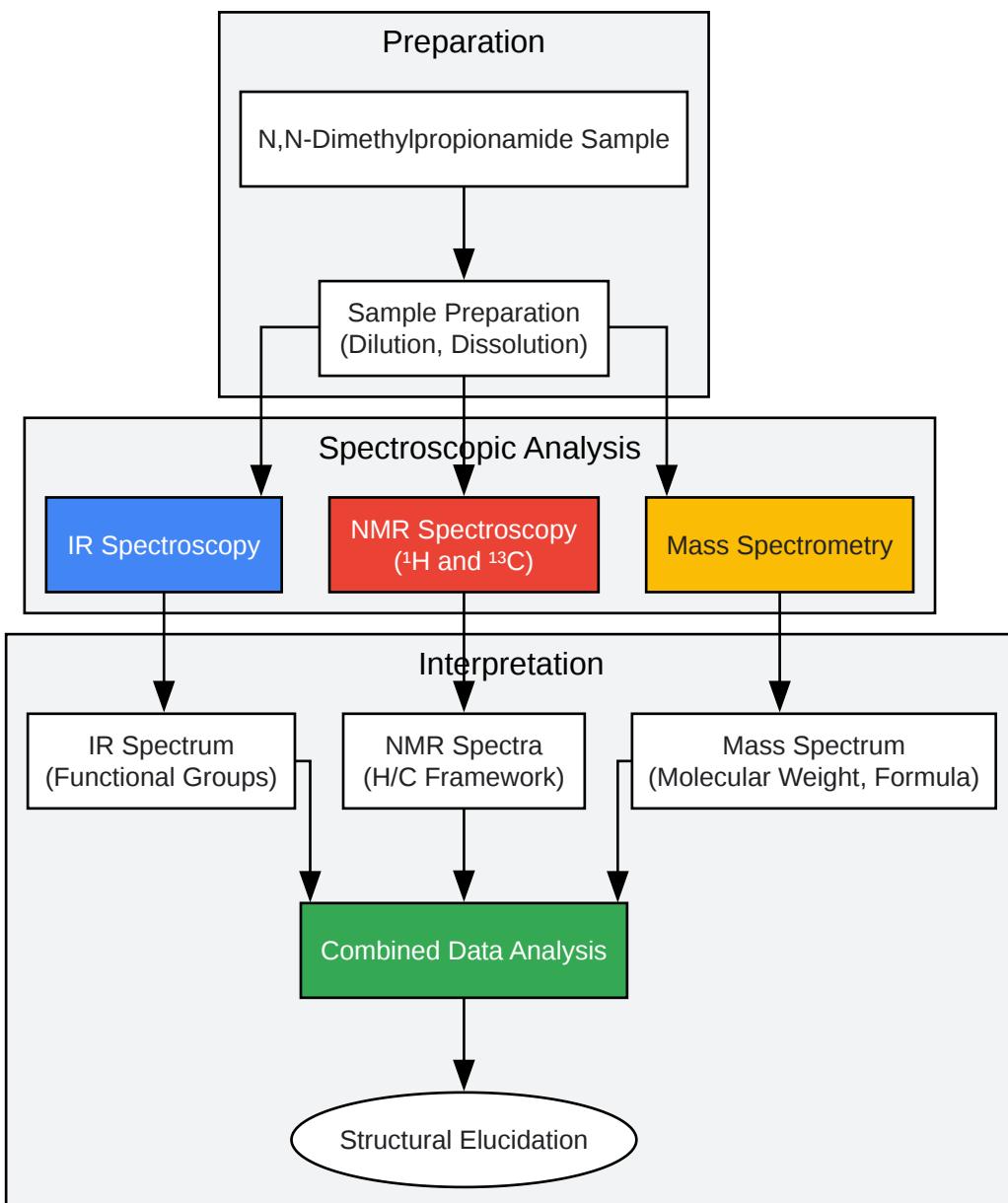
- Technique: Electron Ionization (EI) coupled with a mass analyzer, often as part of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Sample Preparation: A dilute solution of **N,N-Dimethylpropionamide** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- Instrumentation: A mass spectrometer with an EI source is used. Common analyzers include quadrupole or time-of-flight (TOF).[13][14]
- Data Acquisition:
 - Introduction: The sample is introduced into the ion source. In GC-MS, it is first vaporized and separated from other components on a GC column.
 - Ionization: In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

- Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[14][15]
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **N,N-Dimethylpropionamide**.

Spectroscopic Analysis Workflow for N,N-Dimethylpropionamide

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Caption: Workflow for spectroscopic analysis of **N,N-Dimethylpropionamide**.

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